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# Application Note and Protocol: Quantitative Analysis of Penconazole in Environmental Samples by HPLC

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Compound of Interest		
Compound Name:	Penconazole	
Cat. No.:	B033189	Get Quote

#### Introduction

**Penconazole** is a systemic triazole fungicide used extensively in agriculture to control fungal diseases on various crops.[1] Its widespread use, however, raises concerns about its potential accumulation in the environment and subsequent impact on non-target organisms and human health. Therefore, the development of sensitive and reliable analytical methods for the quantitative determination of **penconazole** residues in environmental matrices such as soil, water, and agricultural products is of paramount importance for environmental monitoring and food safety assessment.[2] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **penconazole** in environmental samples.

#### **Experimental Protocols**

This section details the methodologies for sample preparation, standard solution preparation, HPLC analysis, and method validation.

- 1. Sample Collection and Preparation
- Soil Samples:
  - Collect topsoil samples (0-10 cm depth) from the area of interest.[3]



- Air-dry the samples in the shade and sieve them to remove particles larger than 2 mm.[3]
- For extraction, weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile, vortex for 5 minutes, and sonicate for 15 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.[4]
- Water Samples:
  - Collect water samples in clean glass bottles.
  - For solid-phase extraction (SPE), pass 500 mL of the water sample through a C18 SPE cartridge pre-conditioned with methanol and water.
  - Elute the retained **penconazole** from the cartridge with 5 mL of acetonitrile.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 μm syringe filter into an autosampler vial.
- Crop Samples (e.g., Grapes, Tomatoes):
  - Homogenize a representative sample (e.g., 100 g) of the crop.[4]
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
  - Add QuEChERS extraction salts (4 g MgSO<sub>4</sub> and 1 g NaCl).[2][4]
  - Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
  - Take a 1 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing
    150 mg MgSO<sub>4</sub> and 50 mg of Primary Secondary Amine (PSA) for dispersive solid-phase



extraction (d-SPE) cleanup.[2]

- Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.[4]
- 2. Standard Solution Preparation
- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of penconazole analytical standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.05 μg/mL to 10 μg/mL by serial dilution of the stock solution with the mobile phase.[5][6]
- 3. HPLC Instrumentation and Conditions
- HPLC System: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[6][7]
- Mobile Phase: An isocratic mobile phase of methanol and water (80:20, v/v).[7] For gradient elution, a mixture of acetonitrile and water, both containing 0.1% formic acid, can be used.[8]
- Flow Rate: 1.0 mL/min.[9][10]
- Injection Volume: 10 μL.[6][11]
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.[7]
- 4. Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.[10][12] The following validation parameters should be assessed:



- Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
- Accuracy: Perform recovery studies by spiking blank environmental samples with known concentrations of **penconazole** at three different levels (low, medium, and high). The recovery should be within the range of 80-120%.
- Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked samples on the same day and on different days, respectively. The relative standard deviation (RSD) should be ≤ 15%.[11]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

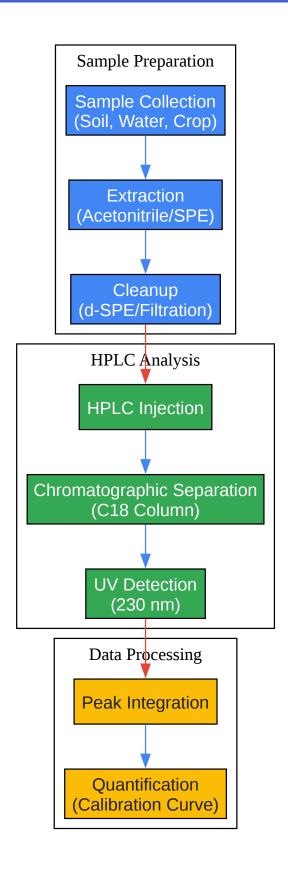
#### Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated HPLC method for **penconazole** analysis.

Parameter	Value	Reference
Retention Time	~4-7 minutes	[7][13]
Linearity Range	0.05 - 10 μg/mL	[5][6]
Correlation Coefficient (r²)	≥ 0.999	[7]
Accuracy (Recovery)	91.04% - 99.7%	[4][7]
Precision (RSD)	< 2.0%	[7]
Limit of Detection (LOD)	~0.01 μg/mL	[1]
Limit of Quantitation (LOQ)	0.02 mg kg-1	[4]

#### Visualizations

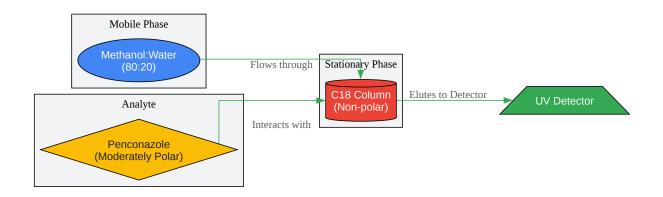




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Caption: Experimental workflow for the quantitative analysis of **penconazole**.





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Caption: Logical relationship of the HPLC reverse-phase separation of **penconazole**.

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